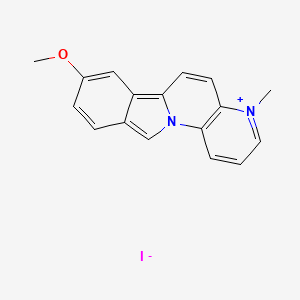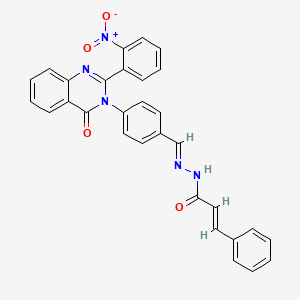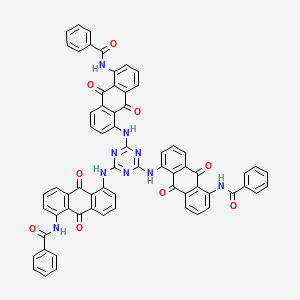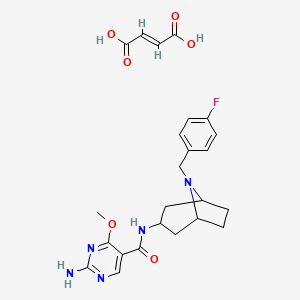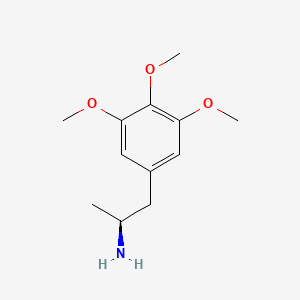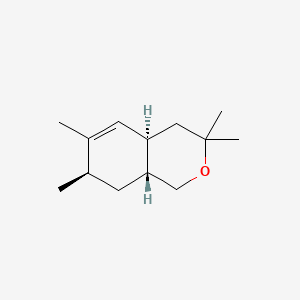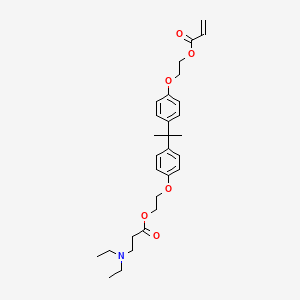
6-Chloro-4-((4-((2-cyanoethyl)ethylamino)phenyl)azo)-1,3-dimethyl-1H-benzotriazolium formate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-4-((4-((2-cyanoethyl)ethylamino)phenyl)azo)-1,3-dimethyl-1H-benzotriazolium formate is an organic compound known for its vibrant color and unique chemical properties. This compound is often used in various industrial applications, particularly as a dye due to its stability and color intensity .
Métodos De Preparación
The synthesis of 6-Chloro-4-((4-((2-cyanoethyl)ethylamino)phenyl)azo)-1,3-dimethyl-1H-benzotriazolium formate typically involves a multi-step chemical process. The starting materials include 6-chloro-1,3-dimethyl-1H-benzotriazole and 4-((2-cyanoethyl)ethylamino)aniline. The reaction conditions often require controlled temperatures and the presence of specific catalysts to facilitate the formation of the azo bond . Industrial production methods may involve large-scale reactors and continuous flow systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products, depending on the reagents used.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The chloro group can be substituted with other nucleophiles, altering the compound’s properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
6-Chloro-4-((4-((2-cyanoethyl)ethylamino)phenyl)azo)-1,3-dimethyl-1H-benzotriazolium formate has several scientific research applications:
Chemistry: Used as a dye in various chemical processes and as a marker in analytical chemistry.
Biology: Employed in staining techniques for microscopy to highlight specific structures within biological samples.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with certain drugs.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics.
Mecanismo De Acción
The compound exerts its effects primarily through its ability to form stable complexes with other molecules. The azo bond and the chloro group play crucial roles in its reactivity and interaction with other compounds. The molecular targets and pathways involved depend on the specific application, such as binding to specific proteins in biological systems or interacting with other chemicals in industrial processes .
Comparación Con Compuestos Similares
Compared to other similar compounds, 6-Chloro-4-((4-((2-cyanoethyl)ethylamino)phenyl)azo)-1,3-dimethyl-1H-benzotriazolium formate stands out due to its unique combination of stability, color intensity, and reactivity. Similar compounds include:
- 6-Chloro-4-((4-((2-cyanoethyl)ethylamino)phenyl)azo)-1,3-dimethyl-1H-benzimidazolium chloride
- 6-Chloro-4-((4-((2-cyanoethyl)ethylamino)phenyl)azo)-1,3-dimethyl-1H-benzimidazolium methyl sulphate .
These compounds share similar structures but differ in their specific functional groups and resulting properties, making each suitable for different applications.
Propiedades
Número CAS |
97752-32-4 |
|---|---|
Fórmula molecular |
C20H22ClN7O2 |
Peso molecular |
427.9 g/mol |
Nombre IUPAC |
3-[4-[(6-chloro-1,3-dimethylbenzotriazol-3-ium-4-yl)diazenyl]-N-ethylanilino]propanenitrile;formate |
InChI |
InChI=1S/C19H21ClN7.CH2O2/c1-4-27(11-5-10-21)16-8-6-15(7-9-16)22-23-17-12-14(20)13-18-19(17)26(3)24-25(18)2;2-1-3/h6-9,12-13H,4-5,11H2,1-3H3;1H,(H,2,3)/q+1;/p-1 |
Clave InChI |
SRSIHSJBXQJZBS-UHFFFAOYSA-M |
SMILES canónico |
CCN(CCC#N)C1=CC=C(C=C1)N=NC2=C3C(=CC(=C2)Cl)N(N=[N+]3C)C.C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



